![molecular formula C20H17N3O2S B2963106 4-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 893978-06-8](/img/structure/B2963106.png)
4-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
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Overview
Description
“4-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide” is a compound that contains a thiazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
A series of imidazo[2,1-b]thiazole derivatives have been synthesized by reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) under Microwave Irradiation (MWI) at 300 W .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives involves a reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) under Microwave Irradiation (MWI) at 300 W .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
- Thiazole derivatives, including our compound, have demonstrated antimicrobial properties . Researchers have investigated their effectiveness against bacteria, fungi, and other pathogens. Further studies could explore specific mechanisms and applications in treating infections.
- Thiazole derivatives exhibit anti-inflammatory activity . Our compound may have potential as an anti-inflammatory agent, which could be relevant for conditions such as arthritis or inflammatory diseases.
- Thiazole derivatives have been studied for their antitumor and cytotoxic properties . Our compound might play a role in cancer treatment by inhibiting tumor growth or inducing cell death.
Antimicrobial Activity
Anti-Inflammatory Properties
Antitumor and Cytotoxic Effects
Future Directions
Thiazoles have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, the future directions for “4-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide” could involve further exploration of its potential biological activities.
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This allows them to interact with various biological targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole-based chalcone derivatives have shown cytotoxic activity on different types of cancer cells . One compound, in particular, resulted in mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis in MCF-7 cells .
Action Environment
The solubility properties of thiazole derivatives suggest that the compound’s action may be influenced by the presence of water, alcohol, ether, and various organic solvents .
properties
IUPAC Name |
4-methoxy-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-13-12-26-20-22-18(11-23(13)20)15-4-3-5-16(10-15)21-19(24)14-6-8-17(25-2)9-7-14/h3-12H,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQYDJOXLUZFKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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